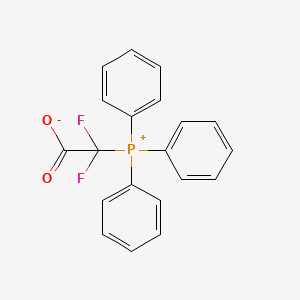

(Triphenylphosphonio)difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Triphenylphosphonio)difluoroacetate is an organofluoride compound known for its versatility in various scientific research applications. It is a colorless solid that is soluble in many organic solvents and has a low melting point. This compound is particularly significant in synthetic chemistry, biochemistry, and pharmacology due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(Triphenylphosphonio)difluoroacetate can be synthesized through the reaction of triphenylphosphine with halodifluoroacetate salts such as potassium bromodifluoroacetate. The reaction typically involves heating a solution of these reactants in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(Triphenylphosphonio)difluoroacetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoromethylene group is replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, forming new carbon-fluorine bonds.

Elimination Reactions: It can undergo elimination reactions to form difluoroalkenes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve heating and the use of polar aprotic solvents like DMF .

Major Products

Major products formed from reactions with this compound include difluoroalkenes, trifluoromethylated oxindoles, and other fluorinated organic compounds .

Applications De Recherche Scientifique

Synthetic Chemistry

1. Difluorocarbene Generation:

(Triphenylphosphonio)difluoroacetate serves as an efficient precursor for difluorocarbene, facilitating the synthesis of fluorinated organic compounds. Upon heating, it decomposes to generate difluorocarbene, which can participate in various chemical transformations, such as:

- Substitution Reactions: Involvement in nucleophilic substitution reactions where the difluoromethylene group is replaced by other nucleophiles.

- Addition Reactions: Addition to multiple bonds resulting in new carbon-fluorine bonds.

- Elimination Reactions: Formation of difluoroalkenes through elimination processes.

2. Synthesis of Fluorinated Compounds:

PDFA is extensively used in the synthesis of diverse fluorinated organic compounds, including:

- Trifluoromethylated Derivatives: Utilized in reactions yielding trifluoromethylated oxindoles and other complex structures.

- Bioactive Molecules: Important in constructing 2-trifluoromethyl-4-aminoquinolines through thermally induced multi-component reactions .

Biochemistry

1. Analytical Methods:

In biochemistry, this compound has been employed to develop new analytical methods for detecting fluoroacetic acid and phenoxy acid herbicides using gas chromatography and mass spectrometry.

2. Bioactive Compound Synthesis:

The compound plays a crucial role in synthesizing biologically active compounds. For instance, it is involved in generating 2-trifluoromethyl-4-aminoquinolines that exhibit enhanced biological properties . The difluoromethylene group can act as a bioisostere for enzyme inhibitors, aiding the development of novel therapeutic agents .

Pharmacology

1. Drug Design:

this compound's derivatives have shown promising biological properties, making them valuable in drug design. The incorporation of fluorinated groups often alters pharmacokinetics and metabolic stability, enhancing the efficacy of drug candidates derived from PDFA.

2. Mitochondrion-Targeting Molecules:

Research indicates that PDFA is involved in synthesizing mitochondrion-targeting molecules that are significant for developing new diagnostic and therapeutic strategies.

Organometallic Chemistry

1. Reactivity with Transition Metals:

PDFA reacts with transition metals to provide insights into their Lewis basicity. This interaction is essential for understanding the coordination chemistry involving fluorinated species .

Mécanisme D'action

The mechanism of action of (Triphenylphosphonio)difluoroacetate involves its role as a difluorocarbene source. Upon heating, it decomposes to generate difluorocarbene, which can then participate in various chemical transformations. This reactivity is due to the presence of the difluoromethylene group, which can form new carbon-fluorine bonds or act as a C1 synthon in multi-component reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Difluoromethylene phosphobetaine: Another difluorocarbene source used in similar synthetic applications.

Trimethyl(trifluoromethyl)silane: A reagent used for introducing trifluoromethyl groups into organic molecules.

S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine: A compound used in the synthesis of fluorinated heterocycles.

Uniqueness

(Triphenylphosphonio)difluoroacetate is unique due to its stability and ease of handling compared to other difluorocarbene sources. It is not sensitive to air or moisture, making it a convenient reagent for various synthetic applications .

Activité Biologique

(Triphenylphosphonio)difluoroacetate, commonly referred to as PDFA, is a phosphonium salt characterized by its unique combination of a triphenylphosphonium cation and a difluoroacetate anion. This compound has garnered interest in the field of organofluorine chemistry due to the enhanced reactivity and stability imparted by the presence of fluorine atoms. Although specific biological activities of PDFA are not extensively documented, its derivatives and related compounds have shown promising biological properties, making them valuable in drug design and development.

PDFA can be represented by the formula Ph3P+CF2CO2−. The fluorinated nature of this compound contributes to its unique reactivity patterns, which are crucial in various synthetic applications. The ability of PDFA to generate difluorocarbene under mild conditions allows it to participate in diverse reaction pathways, thus facilitating the formation of various fluorinated intermediates that can interact with biological targets.

Biological Applications and Mechanisms

- Synthesis of Bioactive Compounds : PDFA has been utilized as a reagent in the synthesis of biologically active compounds. For instance, it plays a role in thermally induced multi-component reactions that yield 2-trifluoromethyl-4-aminoquinolines, which possess enhanced biological properties. The reaction utilizes difluorocarbene as a C1 synthon, highlighting PDFA's utility in constructing complex molecular architectures that may exhibit pharmacological activities .

- Difluoromethylene Transfer : The compound acts as a source of difluoromethylene, which can be transferred to various substrates. This property is particularly significant as difluoromethylene groups can serve as bioisosteres for enzyme inhibitors, potentially leading to the development of novel therapeutic agents .

- Reactivity with Biological Targets : Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and metabolic stability due to the electronegative nature of fluorine. This modification can enhance the lipophilicity and overall efficacy of drug candidates derived from PDFA .

Comparative Analysis

To better understand the significance of PDFA in biological chemistry, it is useful to compare it with related compounds:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Triphenylphosphine | Ph3P | Common precursor in organophosphorus chemistry |

| Difluoroacetic acid | CF2COOH | Simple carboxylic acid with two fluorine atoms |

| (Benzyltriphenylphosphonium)difluoroacetate | Ph3P+CF2CO2− | Contains an additional benzyl group enhancing solubility |

The unique combination of triphenylphosphonium and difluoroacetate in PDFA provides distinct reactivity patterns not found in simpler phosphonium salts or difluoroacetic acid alone.

Case Studies

Recent studies have highlighted the potential applications of PDFA in various synthetic routes:

- Carbonyl Olefination : PDFA has been successfully employed in carbonyl gem-difluoroolefination reactions, demonstrating its effectiveness as a reagent for synthesizing complex fluorinated alkenes from carbonyl compounds .

- Fluorinated Ylides/Carbenes : The generation of difluorocarbene from PDFA under mild conditions opens avenues for exploring new synthetic methodologies that could lead to biologically active fluorinated molecules .

Propriétés

IUPAC Name |

2,2-difluoro-2-triphenylphosphaniumylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIBMNDFQNRAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.